molecular formula C15H20N4O6 B13731732 (S)-1-(tert-Butoxycarbonyl)-4-(3-nitropyridin-2-yl)piperazine-2-carboxylic acid

(S)-1-(tert-Butoxycarbonyl)-4-(3-nitropyridin-2-yl)piperazine-2-carboxylic acid

Cat. No.: B13731732
M. Wt: 352.34 g/mol
InChI Key: HIYCKKNLLDLWPP-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(tert-Butoxycarbonyl)-4-(3-nitropyridin-2-yl)piperazine-2-carboxylic acid is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a tert-butoxycarbonyl group, a nitropyridine moiety, and a carboxylic acid group

Preparation Methods

The synthesis of (S)-1-(tert-Butoxycarbonyl)-4-(3-nitropyridin-2-yl)piperazine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group can be introduced by reacting the piperazine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Nitration of Pyridine: The nitropyridine moiety can be synthesized by nitrating pyridine using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling Reaction: The nitropyridine derivative is then coupled with the Boc-protected piperazine derivative using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

(S)-1-(tert-Butoxycarbonyl)-4-(3-nitropyridin-2-yl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitropyridine moiety can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.

    Hydrolysis: The ester or amide derivatives can be hydrolyzed under acidic or basic conditions to regenerate the carboxylic acid group.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-1-(tert-Butoxycarbonyl)-4-(3-nitropyridin-2-yl)piperazine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-4-(3-nitropyridin-2-yl)piperazine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

(S)-1-(tert-Butoxycarbonyl)-4-(3-nitropyridin-2-yl)piperazine-2-carboxylic acid can be compared with other piperazine derivatives, such as:

    1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid: Lacks the nitropyridine moiety, making it less complex and potentially less biologically active.

    4-(3-Nitropyridin-2-yl)piperazine: Lacks the carboxylic acid group, which may affect its solubility and reactivity.

    1-(tert-Butoxycarbonyl)-4-(2-nitropyridin-3-yl)piperazine-2-carboxylic acid: Has a different substitution pattern on the pyridine ring, which may influence its chemical and biological properties.

Properties

Molecular Formula

C15H20N4O6

Molecular Weight

352.34 g/mol

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(3-nitropyridin-2-yl)piperazine-2-carboxylic acid

InChI

InChI=1S/C15H20N4O6/c1-15(2,3)25-14(22)18-8-7-17(9-11(18)13(20)21)12-10(19(23)24)5-4-6-16-12/h4-6,11H,7-9H2,1-3H3,(H,20,21)/t11-/m0/s1

InChI Key

HIYCKKNLLDLWPP-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(C=CC=N2)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.